molecular formula C16H14FNO3 B7578529 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid

2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid

Cat. No. B7578529
M. Wt: 287.28 g/mol
InChI Key: DMAUSADYKYHRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid, also known as FABAC, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. FABAC is a derivative of benzoic acid and contains a fluorobenzoyl and an ethylamine group.

Mechanism of Action

The exact mechanism of action of 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid is still under investigation. However, it is believed that 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid exerts its therapeutic effects by modulating various signaling pathways in cells. For example, in cancer cells, 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In macrophages, 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. Additionally, 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid has been shown to reduce the production of pro-inflammatory cytokines in human macrophages, which could potentially lead to its use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid in lab experiments is its relatively simple synthesis method, which allows for easy scaling up of the compound. Additionally, 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid has been shown to have low toxicity in various cell lines, which makes it a promising compound for further investigation. However, one limitation of using 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid in lab experiments is its limited solubility in water, which could potentially affect its bioavailability in vivo.

Future Directions

For the investigation of 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid include animal studies, investigation in other disease models, and the development of 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid analogs with improved properties.

Synthesis Methods

The synthesis of 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid involves the reaction of 4-fluorobenzoyl chloride with ethylenediamine in the presence of a base. The resulting product is then reacted with benzoic acid to obtain 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid. This method has been reported to have a yield of 60-70% and can be easily scaled up for larger quantities.

Scientific Research Applications

2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid has been studied for its potential therapeutic properties in various scientific research fields. In cancer research, 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid has been shown to inhibit the growth of human colon cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in human macrophages.

properties

IUPAC Name

2-[2-[(4-fluorobenzoyl)amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-13-7-5-12(6-8-13)15(19)18-10-9-11-3-1-2-4-14(11)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAUSADYKYHRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid

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